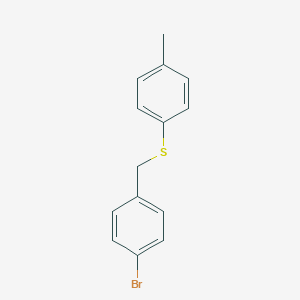

p-Tolyl(p-bromobenzyl) sulfide

Description

Properties

Molecular Formula |

C14H13BrS |

|---|---|

Molecular Weight |

293.22 g/mol |

IUPAC Name |

1-bromo-4-[(4-methylphenyl)sulfanylmethyl]benzene |

InChI |

InChI=1S/C14H13BrS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |

InChI Key |

MNKKIASUOORQNJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- p-Tolyl(p-bromobenzyl) sulfide acts as a crucial intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of biologically active molecules and advanced materials.

-

Reactivity with Nucleophiles :

- The compound can form stable adducts with nucleophiles such as amines and thiols, which can modify the activity of biomolecules. This property is particularly relevant in drug design and medicinal chemistry.

The biological activity of this compound has been investigated across several contexts, highlighting its potential as a bioactive agent:

-

Antibacterial and Antifungal Properties :

- Sulfur-containing compounds, including sulfones, are known for their antibacterial and antifungal activities. Research indicates that this compound may exhibit similar properties due to its ability to interact with biological molecules.

-

Anticancer Potential :

- Preliminary studies suggest that this compound might influence cellular functions through its electrophilic nature, which allows it to react with nucleophiles in biological systems. Such interactions could lead to modifications in cellular pathways relevant to cancer therapy.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound demonstrated its potential efficacy against various bacterial strains. The synthesized compounds were evaluated for their antibacterial activity using standard methods, showing promising results compared to conventional antibiotics .

Case Study 2: Medicinal Chemistry Applications

In another investigation, researchers explored the structure-activity relationship (SAR) of this compound derivatives. Modifications at various positions on the aromatic rings were assessed for their binding affinity to specific biological targets, revealing insights into optimizing therapeutic efficacy while minimizing side effects .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethynyl p-tolyl sulfone | Contains an ethynyl group instead of bromostyryl | Strong electrophilic properties; versatile reactivity |

| Di-p-tolyl sulfone | Two tolyl groups connected by a sulfone | Used in advanced material synthesis; versatile intermediate |

| p-Bromobenzene sulfone | Bromine atom on a benzene ring linked by a sulfone | Different reactivity patterns compared to p-tolyl compound |

The combination of both bromostyryl and tolyl groups in this compound provides distinct reactivity not commonly found in other sulfone compounds, contributing to its unique applications in research and industry.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfides

Physical Properties

The physical properties of sulfides are influenced by substituent polarity, molecular weight, and symmetry. Below is a comparative analysis of p-Tolyl(p-bromobenzyl) sulfide with analogous compounds:

Key Observations :

- The bromine atom in this compound increases its molecular weight and polarizability compared to non-halogenated analogs like benzyl methyl sulfide.

- Sulfides generally exhibit lower melting points than sulfones due to reduced dipole-dipole interactions (e.g., p-tolyl methyl sulfone melts at 85–87°C, while sulfides like benzyl methyl sulfide remain liquid at room temperature).

Reactivity and Chemical Behavior

- Oxidation: Sulfides are prone to oxidation to sulfoxides or sulfones. For instance, flavoprotein monooxygenases (FMOs) oxidize p-tolyl methyl sulfide to its sulfoxide (). The bromine in this compound may modulate its oxidation kinetics by withdrawing electron density from the sulfur atom.

- Nucleophilic Substitution : The benzyl bromide moiety in p-bromobenzyl bromide () is highly reactive in SN₂ reactions. Similarly, This compound could participate in displacement reactions at the benzyl position.

- Pummerer Rearrangement: Sulfoxides like dimethylphosphorylmethyl p-tolyl sulfoxide () undergo Pummerer rearrangement to form functionalized sulfides.

Research Findings and Comparative Studies

- Sulfone vs. Sulfide Stability : p-Bromobenzyl p-tolyl sulfone () exhibits a higher melting point (140–141°C) than typical sulfides, reflecting greater thermal stability due to sulfone’s strong dipole.

- Safety Considerations : p-Bromobenzyl bromide () is highly toxic, suggesting that handling its derivatives, including This compound , requires stringent safety protocols.

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing yield include solvent polarity, temperature, and stoichiometry. HMPA, a polar aprotic solvent, enhances nucleophilicity by stabilizing the thiolate ion through solvation. Reactions conducted at 60–80°C for 12–24 hours achieve yields of 65–75%. Excess p-bromobenzyl bromide (1.2–1.5 equivalents) minimizes dimerization of the thiolate intermediate. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials and disulfide byproducts.

Table 1: Representative Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | HMPA/THF (3:1) | Maximizes nucleophilicity |

| Temperature | 70°C | Balances kinetics/thermo. |

| Reaction Time | 18 hours | Completes substitution |

| p-Bromobenzyl Bromide | 1.3 equivalents | Minimizes side reactions |

Copper-Catalyzed Cross-Coupling Reactions

Alternative methods leverage copper catalysts to mediate cross-coupling between p-tolyl sulfides and p-bromobenzyl derivatives. A notable protocol involves cuprous p-tolylmercaptide (CuSC₆H₄CH₃) reacting with p-bromophenyl sulfones in quinoline-pyridine solvent systems. This Ullmann-type coupling proceeds via a radical mechanism, with the copper catalyst facilitating single-electron transfers.

Mechanistic Insights

The reaction initiates with the reduction of Cu(I) to Cu(0), which abstracts a bromine atom from p-bromophenyl sulfone to generate a benzyl radical. This radical intermediates with the p-tolyl mercaptide, ultimately forming the carbon-sulfur bond. The use of quinoline as a ligand stabilizes the copper catalyst, while pyridine acts as a proton scavenger.

Scalability and Industrial Adaptations

Industrial-scale adaptations employ continuous flow reactors to enhance heat transfer and reduce reaction times. Under flow conditions (120°C, 10 bar pressure), yields improve to 82–85% with a residence time of 30 minutes. High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity, critical for pharmaceutical applications.

Oxidative Coupling of Thiols

Oxidative coupling represents a third route, where p-tolyl thiol and p-bromobenzyl thiol are subjected to oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂). This method proceeds through disulfide intermediates, which undergo reductive cleavage to yield the target sulfide.

Stepwise Reaction Pathway

Limitations and Mitigations

This method suffers from low selectivity (30–40% yield) due to competing homocoupling. Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial contact between thiols and oxidants, boosting selectivity to 55%.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 95 | Moderate | High |

| Copper-Catalyzed Coupling | 85 | 98 | High | Moderate |

| Oxidative Coupling | 55 | 90 | Low | Low |

The copper-catalyzed method offers superior yield and purity, making it preferable for industrial applications despite higher catalyst costs. Nucleophilic substitution remains popular in academic settings due to reagent accessibility.

Q & A

Q. What established synthetic routes are available for p-Tolyl(p-bromobenzyl) sulfide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling. For example, thiophenol derivatives can react with p-bromobenzyl halides in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Yield optimization requires controlling stoichiometry, reaction time, and temperature. Trace moisture or oxygen may deactivate catalysts, so inert atmospheres (N₂/Ar) are recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .

Q. What precautions are necessary for handling and storing this compound to prevent degradation?

Store the compound in airtight, light-resistant containers at −20°C to minimize oxidation. Use desiccants (e.g., silica gel) to avoid hydrolysis. For lab use, aliquot small quantities to reduce repeated freeze-thaw cycles. Analytical techniques like TLC or HPLC should monitor purity periodically. Degradation products (e.g., sulfoxides) can be identified via LC-MS .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be analyzed, and what challenges arise in chiral resolution?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar mobile phases (hexane/isopropanol) can separate enantiomers. Optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy provide supplementary data. Challenges include low solubility in nonpolar solvents and racemization under acidic/basic conditions. Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) may improve enantioselectivity .

Q. Which enzymatic systems catalyze the oxidation of this compound, and how can reaction conditions be optimized?

Flavin-containing monooxygenases (FMOs), particularly FMO5, catalyze sulfide-to-sulfoxide conversions. Optimize assays by maintaining NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) and using glycine buffer (pH 9.5) for enzyme stability. Kinetic parameters (Km, Vmax) should be determined via UV-Vis monitoring of NADPH depletion at 340 nm. Note that FMO activity is temperature-sensitive; 37°C is optimal for human isoforms .

Q. How do pH and temperature affect the stability and reactivity of this compound in aqueous solutions?

Conduct pH-dependent stability studies using buffered solutions (pH 2–12) and analyze degradation via HPLC-UV. At acidic pH, protonation of the sulfur atom increases electrophilicity, accelerating hydrolysis. Elevated temperatures (>50°C) promote disproportionation reactions (e.g., disulfide formation). Use Arrhenius plots to model temperature-dependent degradation kinetics .

Q. What methodologies resolve discrepancies in kinetic data for sulfide disproportionation reactions?

Employ stopped-flow spectroscopy to capture transient intermediates and validate rate constants via global kinetic fitting. Replicate experiments under varied initial concentrations of sulfide and catalysts (e.g., n-butyl sulfide). Discrepancies may arise from trace metal impurities; chelating agents (EDTA) can mitigate this. Cross-validate results using isotopic labeling (²H/¹³C) and DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.